2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
This compound falls under the category of azaspiro compounds, which are known for their unique three-dimensional structures. It is classified as a carboxylic acid due to the presence of the acetic acid moiety in its structure. The molecular formula for 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid is , with a molecular weight of approximately 185.18 g/mol.
The synthesis of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid typically involves several key steps:
Common synthetic routes may include:
The molecular structure of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO4 |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid |
| InChI Key | WHNWHHDZHLJFQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)COC(=O)N2CC(=O)O |
The compound features a spirocyclic structure that contributes to its unique chemical properties and potential biological activities .
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include:
Careful control of reaction conditions (temperature, solvent, pH) is crucial for achieving desired transformations.
The mechanism of action for 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid involves its interaction with specific biological targets, such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects depending on the context and specific interactions involved .
The physical properties of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal conditions |
Relevant analyses suggest that its unique spirocyclic framework contributes to its physicochemical properties, making it suitable for various applications in drug discovery and development .
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid has several applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: